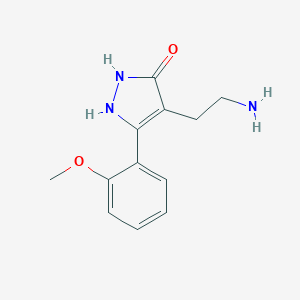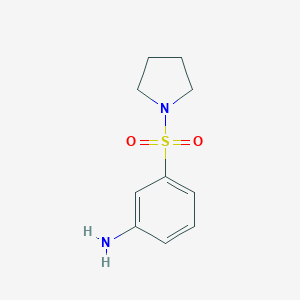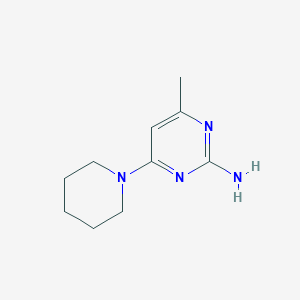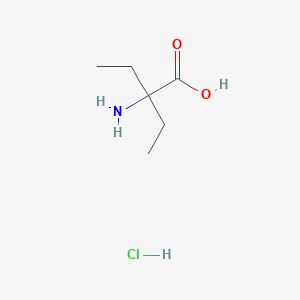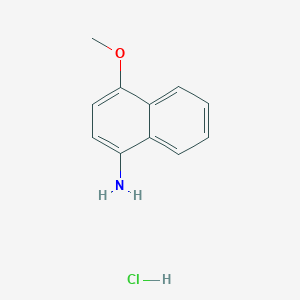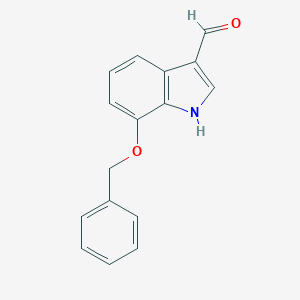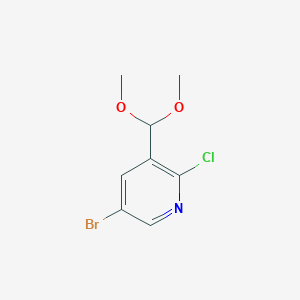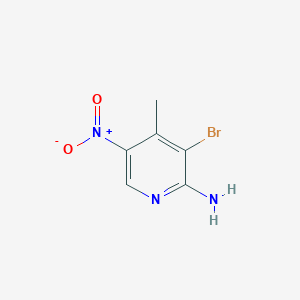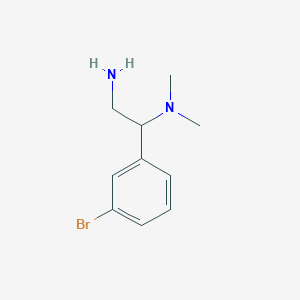
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Atmospheric and Environmental Impact
- Bromoform (CHBr3), a brominated compound, is identified as a significant source of atmospheric organic bromine, contributing to the reactive halogens in the troposphere and lower stratosphere. Its sea-to-air flux, primarily originating from macroalgal and planktonic sources, plays a crucial role in atmospheric chemistry and has implications for climate change and ozone depletion studies. The global flux of bromoform is estimated to be around 10 Gmol Br yr−1, highlighting the need for further research on its oceanic and atmospheric distributions (Quack & Wallace, 2003).
Industrial and Chemical Synthesis
- Novel brominated flame retardants (NBFRs) are increasingly used in consumer goods and industrial applications due to their effectiveness in reducing fire risk. Their occurrence in indoor air, dust, and consumer products has been extensively studied, revealing the presence of several types of NBFRs such as EH-TBB, BEH-TEBP, and DBDPE in high concentrations. This emphasizes the significance of brominated compounds in enhancing fire safety standards in various materials and products (Zuiderveen, Slootweg, & de Boer, 2020).
Bioactive Compounds and Biological Implications
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), though present in trace amounts in brominated flame retardants, share toxicological properties similar to their chlorinated counterparts. These compounds have been shown to induce a range of toxic effects in animal models, including hepatic, dermal, and gastrointestinal toxicities. The similarity in the toxic effects between brominated and chlorinated compounds highlights the importance of understanding the biological impacts of bromine-containing molecules (Mennear & Lee, 1994).
Marine Chemistry
- Inorganic bromine in the marine boundary layer has been the focus of increasing attention due to its role in the chemical transformation of particulate bromide into reactive inorganic gases. These transformations significantly influence the ozone and other important constituents of marine air, highlighting the complex cycle of bromine in the marine environment and its potential impact on climate and atmospheric chemistry (Sander et al., 2003).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves identifying areas where further research could be beneficial, such as potential applications of the compound or unanswered questions about its properties or reactivity.
For a specific compound, these analyses would typically involve a combination of laboratory experiments and literature research. Please consult with a qualified professional or refer to a reliable source for specific information.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMFXONHTUORJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

